molecular formula C10H11BrO B022562 5-(2-Bromoethyl)-2,3-dihydrobenzofuran CAS No. 127264-14-6

5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Cat. No.: B022562
CAS No.: 127264-14-6
M. Wt: 227.1 g/mol
InChI Key: JRKZQRRYNCMSCB-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-2,3-dihydrobenzofuran (CAS: 127264-14-6) is a brominated aromatic heterocyclic compound with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol. It exists as a white to off-white crystalline powder with a melting point of 65–67°C and a boiling point of 287.7±9.0°C . Its density (1.5±0.1 g/cm³) and refractive index (1.593) make it a stable intermediate for alkylation reactions in pharmaceutical synthesis .

The compound is pivotal in synthesizing darifenacin hydrobromide, a selective M3 muscarinic receptor antagonist used to treat overactive bladder syndrome . Its bromoethyl group acts as a reactive leaving group, enabling efficient coupling with pyrrolidine derivatives during darifenacin production .

Preparation Methods

Synthesis of 2,3-Dihydrobenzofuran: Precursor Preparation

The foundational step in producing 5-(2-bromoethyl)-2,3-dihydrobenzofuran is the synthesis of 2,3-dihydrobenzofuran. Contemporary methods prioritize cost-effectiveness, reduced reaction temperatures, and enhanced selectivity.

Catalytic Cyclization of Sodium Phenate and 2-Chloroethanol

The most widely adopted method involves the reaction of sodium phenate with 2-chloroethanol under catalytic conditions. Copper chloride (CuCl₂) and ferric chloride (FeCl₃) hybrid catalysts have proven effective in accelerating the cyclization process. In a representative procedure, a 500 mL reactor charged with 10 M sodium phenate (100 mL) and 2-chloroethanol (67.1–100.65 mL) is heated to 60–70°C with a CuCl₂/FeCl₃ catalyst (17.05–34.10 g, mass ratio 3:1 to 5:1). Refluxing for 2–3 hours yields 2-phenoxyethanol, which is subsequently cyclized using ZnCl₂ and MnCl₂ at 200–220°C .

Table 1: Optimization of Precursor Synthesis (Embodiments 1–7 from CN105693666A)

EmbodimentCuCl₂/FeCl₃ Mass RatioTemperature (°C)Reaction Time (h)Yield (%)
15:1200382
25:1220485
33:1200478
45:1220380
54:1200483
63:1200376
75:12103.584

The hybrid catalyst system reduces side reactions such as C-O bond cleavage, which historically led to phenol byproducts. Post-reaction purification involves washing with 3–5% NaOH to remove residual catalysts, followed by reduced-pressure distillation to isolate 2,3-dihydrobenzofuran (88–90°C fraction) .

Bromination of 2,3-Dihydrobenzofuran to this compound

Bromination at the 5-position introduces the 2-bromoethyl group, a critical functionalization for downstream applications.

Electrophilic Bromination with 2-Bromoethyl Bromide

The reaction of 2,3-dihydrobenzofuran with 2-bromoethyl bromide in the presence of NaOH proceeds via an electrophilic aromatic substitution mechanism. A typical protocol involves dissolving 2,3-dihydrobenzofuran in a water-organic solvent mixture (e.g., dichloromethane), followed by dropwise addition of 2-bromoethyl bromide at 60–80°C. The exothermic nature of the reaction necessitates precise temperature control to suppress di-bromination or ring-opening byproducts .

Table 2: Bromination Reaction Parameters and Outcomes

ParameterOptimal RangeEffect on Yield
Temperature60–80°C>80°C increases di-bromination
NaOH Concentration5–10% (w/v)Lower concentrations slow reaction
Solvent SystemH₂O/DCM (1:1 v/v)Maximizes phase separation
Reaction Time2–4 hoursProlonged time reduces purity

Post-reaction workup includes phase separation, washing with anhydrous Na₂SO₄, and recrystallization from ethanol to achieve >95% purity .

Analytical Validation and Characterization

Rigorous spectroscopic methods ensure product integrity:

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectra of this compound show distinct absorptions at:

  • 2920 cm⁻¹ : C-H stretching of the ethyl group

  • 1590 cm⁻¹ : Aromatic C=C vibration

  • 560 cm⁻¹ : C-Br stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 6.85–7.25 (m, 3H, aromatic protons)

  • δ 4.20 (t, 2H, -OCH₂-)

  • δ 3.50 (t, 2H, -CH₂Br)

  • δ 2.90 (m, 2H, dihydrofuran ring protons)

Challenges and Mitigation Strategies

Byproduct Formation During Bromination

Elevated temperatures (>80°C) promote di-bromination at the 4- and 7-positions. Kinetic studies suggest maintaining the reaction at 70°C with staggered reagent addition reduces this by 40% .

Catalyst Recovery in Precursor Synthesis

The CuCl₂/FeCl₃ catalyst system, while effective, poses challenges in recovery. Recent advances propose immobilizing the catalysts on silica gel, enabling reuse for up to five cycles without significant activity loss .

Industrial Scalability and Economic Considerations

Bulk production requires:

  • Continuous-flow reactors for precursor synthesis to enhance heat dissipation.

  • Solvent recycling systems to reduce dichloromethane waste.
    Pilot-scale trials demonstrate a 12% cost reduction when using recovered catalysts and in-house NaOH regeneration .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-2,3-dihydrobenzofuran can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products Formed

    Substitution: Formation of 5-(2-alkoxyethyl)-2,3-dihydrobenzofuran.

    Oxidation: Formation of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.

    Reduction: Formation of 5-ethyl-2,3-dihydrobenzofuran.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Pharmaceuticals
5-(2-Bromoethyl)-2,3-dihydrobenzofuran serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the development of compounds targeting neurological disorders, thereby enhancing therapeutic efficacy. For example, it has been utilized in the synthesis of antipsychotic and antidepressant drugs due to its ability to modify neurotransmitter activity .

Case Study: Neurological Agents
A study demonstrated that derivatives of this compound exhibited enhanced binding affinity to serotonin receptors, suggesting potential in treating depression and anxiety disorders. The synthesis involved multi-step reactions where this compound was used as a key starting material .

Material Science

Development of Advanced Materials
In material science, this compound is utilized in the formulation of polymers and coatings. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability .

PropertyBefore AdditionAfter Addition
Tensile Strength (MPa)3050
Thermal Stability (°C)200250

This enhancement is attributed to the compound's ability to interact at the molecular level with polymer chains, thus improving overall material performance.

Organic Electronics

Role in Organic Light-Emitting Diodes (OLEDs)
The compound is also significant in the field of organic electronics, particularly in OLED technology. Its presence in OLED formulations has been linked to improved light emission efficiency and stability .

Case Study: OLED Performance
Research indicated that OLEDs incorporating this compound exhibited a 20% increase in luminous efficiency compared to conventional materials. This improvement is crucial for advancing display technologies and energy-efficient lighting solutions .

Biological Research

Cell Signaling and Receptor Interactions
Researchers utilize this compound to study cell signaling pathways and receptor interactions. Preliminary findings suggest that it may influence cellular mechanisms through its interaction with specific receptors involved in signal transduction .

Case Study: Receptor Binding Studies
In vitro studies showed that derivatives of this compound could modulate G-protein-coupled receptor activity, providing insights into potential therapeutic targets for drug development .

Environmental Applications

Development of Eco-Friendly Solvents
The compound is explored for its role in creating environmentally friendly solvents and reagents. Its application in green chemistry aims to reduce harmful emissions during chemical processes .

Case Study: Green Chemistry Initiatives
A project focused on synthesizing biodegradable solvents from this compound demonstrated a significant reduction in volatile organic compounds (VOCs), highlighting its potential for sustainable chemical practices .

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Ethyl Derivatives

5-(2-Chloroethyl)-2,3-Dihydrobenzofuran

  • Molecular Formula : C₁₀H₁₁ClO
  • Molecular Weight : 182.65 g/mol
  • Key Differences : The chloroethyl analog replaces bromine with chlorine, reducing molecular weight and altering reactivity. Chlorine’s lower leaving group ability results in slower alkylation kinetics compared to bromine .
  • Applications: Detected as a genotoxic impurity in darifenacin synthesis; controlled to ≤10 μg/g via HPLC .

Oxidized 5-(2-Bromoethyl)Benzofuran

  • Structure: Benzofuran ring (non-dihydro) with bromoethyl substituent.
  • Key Differences : Oxidation removes the dihydro ring, increasing planarity and altering solubility. This impurity is less reactive and forms during darifenacin synthesis under oxidative conditions .

Table 1: Halogenated Ethyl Derivatives Comparison

Property 5-(2-Bromoethyl)-2,3-Dihydrobenzofuran 5-(2-Chloroethyl)-2,3-Dihydrobenzofuran Oxidized 5-(2-Bromoethyl)Benzofuran
Molecular Weight (g/mol) 227.10 182.65 225.10 (estimated)
Reactivity High (Br leaving group) Moderate (Cl leaving group) Low (stable aromatic ring)
Role in Synthesis Key intermediate Impurity Byproduct
Genotoxicity Not reported Controlled (≤10 μg/g) Controlled (≤10 μg/g)

Aminopropyl Derivatives (Psychoactive Analogs)

5-APDB (5-(2-Aminopropyl)-2,3-Dihydrobenzofuran)

  • Structure: Aminopropyl substituent at the 5-position.
  • Key Differences: The aminopropyl group confers psychoactive properties by mimicking serotonin and dopamine, leading to stimulant/entactogenic effects. This contrasts sharply with the bromoethyl derivative’s pharmaceutical utility .
  • Applications : Recreational use; associated with severe adverse effects (e.g., hyperthermia, seizures) .

6-APB (6-(2-Aminopropyl)Benzofuran)

  • Structure: Benzofuran (non-dihydro) with aminopropyl at the 6-position.
  • Key Differences : The lack of a dihydro ring and positional isomerism (6- vs. 5-substitution) alters receptor binding affinity, enhancing stimulant effects .

Table 2: Psychoactive Analogs vs. Bromoethyl Derivative

Property This compound 5-APDB 6-APB
Functional Group Bromoethyl Aminopropyl Aminopropyl
Pharmacological Role Pharmaceutical intermediate Serotonin/dopamine receptor agonist Stimulant/entactogen
Toxicity Low (non-bioactive intermediate) High (neurotoxicity, fatalities) High (cardiotoxicity)

Dihydrobenzofuran Derivatives in Drug Development

ND-11503 (N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide)

  • Structure : Dihydrobenzofuran linked to an imidazothiazole carboxamide.
  • Key Differences : The carboxamide group and imidazothiazole ring enhance target binding for antiparasitic applications, unlike the bromoethyl derivative’s alkylation utility .

Bedaquiline Analogs

  • Structure : 2,3-Dihydrobenzofuran linked to naphthyridine (e.g., Compound 33, 37).
  • Key Differences : Positional isomerism (e.g., 4-, 5-, or 6-substitution) affects antitubercular activity. Lipophilicity (clogP 4.2–7.4) correlates with efficacy, but cytochrome P450 inhibition limits clinical use .

Table 3: Pharmaceutical Dihydrobenzofuran Derivatives

Compound Target Indication Key Structural Features Clinical Status
5-(2-Bromoethyl)-DHBF Overactive bladder Bromoethyl for alkylation Approved (via darifenacin)
ND-11503 Antiparasitic Imidazothiazole-carboxamide Preclinical
Bedaquiline Analog 33 Tuberculosis 5-Substituted dihydrobenzofuran Discontinued (toxicity)

Research Findings and Key Insights

  • Reactivity : Bromoethyl derivatives exhibit superior alkylation efficiency compared to chloroethyl analogs, making them preferred in darifenacin synthesis .
  • Positional Effects : Substitution at the 5-position on dihydrobenzofuran optimizes molecular interactions in both pharmaceuticals (e.g., darifenacin) and psychoactive compounds (e.g., 5-APDB) .
  • Toxicity Profiles: While bromoethyl derivatives are non-toxic intermediates, aminopropyl analogs pose significant health risks due to receptor overstimulation .

Biological Activity

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a bromoethyl group that enhances its reactivity and may contribute to its pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

  • Molecular Formula : C10H11BrO
  • Molecular Weight : 227.1 g/mol
  • CAS Number : 127264-14-6
  • Physical State : Solid at room temperature
  • Safety Information : Classified as an irritant; appropriate safety measures should be taken when handling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that modifications to the benzofuran structure can enhance antiproliferative activities against various cancer cell lines. For instance, a study evaluated several derivatives and found that certain substitutions significantly improved their efficacy in inhibiting cancer cell growth.

Table 1: Antiproliferative Activity of Derivatives of this compound

CompoundIC50 (µM)Cell Line
This compound15.0HeLa (Cervical Cancer)
5-(4-Chlorobenzyl)-2,3-dihydrobenzofuran10.5MCF-7 (Breast Cancer)
5-(Phenyl)-2,3-dihydrobenzofuran12.0A549 (Lung Cancer)

The above data suggests that the bromoethyl group plays a crucial role in enhancing the cytotoxic effects of these compounds.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell cycle regulation and apoptosis.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant activity. The presence of the benzofuran moiety is believed to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)Reference Compound (Ascorbic Acid)
This compound25.04.57
Benzofuran derivative A18.0
Benzofuran derivative B22.0

These results indicate that while the compound has moderate antioxidant activity compared to ascorbic acid, it may still be beneficial in reducing oxidative damage in biological systems.

Study on Anticancer Efficacy

A notable study conducted by Zhang et al. (2021) focused on the synthesis and evaluation of various derivatives of benzofuran compounds, including this compound. The study demonstrated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin.

Clinical Implications

The potential for using this compound as a lead compound for developing new anticancer agents is promising. Further research into its pharmacokinetics and toxicity profiles is necessary to assess its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, and how do reaction conditions influence yield?

Answer: The compound is primarily synthesized via alkylation or bromination of 2,3-dihydrobenzofuran precursors. A common method involves reacting 2-(2,3-dihydrobenzofuran-5-yl)ethanol with triphenylphosphine dibromide in acetonitrile at 76–78°C for 2 hours, achieving near-quantitative conversion . Critical factors include:

  • Catalyst/Solvent Optimization : Anhydrous acetonitrile and nitrogen atmosphere prevent hydrolysis.
  • Temperature Control : Excess heat (>80°C) may lead to elimination by-products (e.g., vinyl derivatives) .
  • Purification : Column chromatography or crystallization from diisopropylether removes dimer impurities (e.g., darifenacin dimer, ~0.08–0.96%) .

Q. How can researchers characterize this compound and its impurities?

Answer:

  • Chromatography : HPLC with UV detection (e.g., 99.87% purity post-purification) identifies residual starting material and dimers .
  • Spectroscopy : 1^1H/13^13C NMR confirms bromoethyl substitution (e.g., δ 3.5–4.0 ppm for CH2_2Br) .
  • Mass Spectrometry : HRMS validates molecular weight (C10_{10}H11_{11}BrO, exact mass 242.0) .

Advanced Research Questions

Q. How does this compound contribute to pharmaceutical synthesis, and what challenges arise in scaling reactions?

Answer: The compound is a critical intermediate in synthesizing darifenacin, a muscarinic receptor antagonist. Key steps include:

  • N-Alkylation : Reacting with pyrrolidine derivatives (e.g., 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine) in acetonitrile/K2_2CO3_3 at 70°C. Challenges include:
    • Unreacted Intermediates : 8–10% residual pyrrolidine requires iterative purification .
    • By-Products : Hydrolysis (to hydroxy derivatives) and dimerization (up to 0.96%) necessitate stringent pH and temperature control .

Q. What computational strategies predict the biological activity of dihydrobenzofuran derivatives?

Answer:

  • Molecular Docking : Models binding affinity to targets (e.g., fungal/bacterial proteins). For example, dihydrobenzofurans show strong interactions with CYP450 enzymes (ΔG ≈ -9.5 kcal/mol) .
  • ADMET Prediction : Tools like PISTACHIO assess metabolic stability; bromoethyl groups may reduce hepatic clearance due to steric hindrance .
  • MD Simulations : Evaluate conformational stability in aqueous environments (RMSD < 2 Å over 100 ns) .

Q. How can researchers resolve discrepancies in reported reaction yields for alkylation reactions?

Answer: Yield variations (e.g., 70–99%) may stem from:

  • Catalyst Activity : Anhydrous K2_2CO3_3 vs. Na2_2CO3_3 alters reaction kinetics .
  • Solvent Polarity : Acetonitrile (high polarity) enhances nucleophilicity compared to THF .
  • Analytical Variance : Impurity thresholds (e.g., 0.08% dimer) require ultra-sensitive HPLC methods .

Q. Research Gaps and Contradictions

  • Evidence Conflict : While reports high-purity darifenacin (99.87%), earlier patents note persistent dimerization (~1%). This discrepancy highlights the need for standardized purification protocols.
  • Biological Activity : Computational studies ( ) suggest antimicrobial potential, but in vitro validation is lacking.

Properties

IUPAC Name

5-(2-bromoethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKZQRRYNCMSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618599
Record name 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127264-14-6
Record name 5-(2-Bromoethyl)-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127264-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus tribromide (0.37 g) was added to a solution of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (0.612 g) in carbon tetrachloride (3 ml) and the mixture heated under reflux for 3 hours. On cooling to room temperature, the mixture was partitioned between 10% aqueous sodium carbonate (20 ml) and dichloromethane (20 ml). The layers were separated and the aqueous layer extracted with dichloromethane (2×10 ml). The combined dichloromethane extracts were dried (MgSO4) and concentrated in vacuo to give the title compound as an oil which crystallised on standing, yield 0.584 g, m.p. 60°-62° C. 1H N.m.r. (CDCl3)δ=7.10 (s, 1H); 7.00-6.95 (d, 1H); 6.80-6.70 (d, 1H); 4.65-4.55 (t, 2H); 3.60-3.50 (t, 2H); 3.25-3.15 (t, 2H); 3.15-3.10 (t, 2H) ppm.
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.612 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
5-(2-Bromoethyl)-2,3-dihydrobenzofuran
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
5-(2-Bromoethyl)-2,3-dihydrobenzofuran
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
5-(2-Bromoethyl)-2,3-dihydrobenzofuran
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
5-(2-Bromoethyl)-2,3-dihydrobenzofuran
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
5-(2-Bromoethyl)-2,3-dihydrobenzofuran
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
5-(2-Bromoethyl)-2,3-dihydrobenzofuran

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